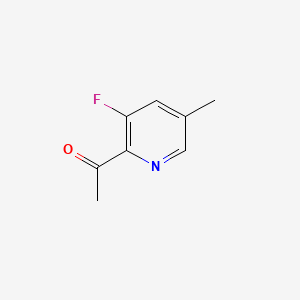

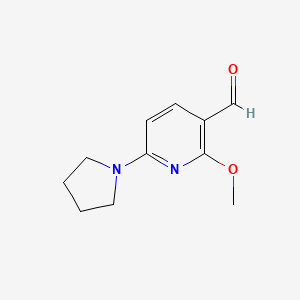

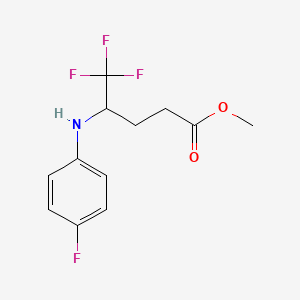

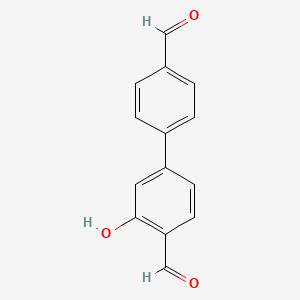

5-(4-Formylphenyl)-2-formylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Formylphenyl)-2-formylphenol, commonly known as 5-F2FP, is a synthetic phenolic compound with a wide range of applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will discuss the synthesis method of 5-F2FP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Electrochemical and Electrochemiluminescent Sensors

“5-(4-Formylphenyl)-2-formylphenol” has been used in the development of Covalent Organic Frameworks (COFs) . COFs show enormous potential for building high-performance electrochemical sensors due to their high porosity, large specific surface areas, stable rigid topology, ordered structures, and tunable pore microenvironments . They are used in the fabrication of chemical sensors, ions sensors, immunosensors, and aptasensors .

Fabrication of Electronic Devices

COFs, which “5-(4-Formylphenyl)-2-formylphenol” contributes to, have been used in the fabrication of electronic devices . The performance of these devices depends on the quality of active layers of films, which are affected by the COF’s insolubility during film fabrication .

Heterogeneous Catalysts

COFs, synthesized with “5-(4-Formylphenyl)-2-formylphenol”, have been used as heterogeneous catalysts . Their high porosity and large specific surface areas make them ideal for this application .

Chemical Sensing

COFs, which include “5-(4-Formylphenyl)-2-formylphenol”, have been used in chemical sensing . Their stable chemical properties and tunable pore microenvironments make them suitable for this application .

Synthesis of Biologically Active Compounds

Synthesis of Porphyrins

“5-(4-Formylphenyl)-2-formylphenol” has been used in the synthesis of porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges .

Mechanism of Action

Target of Action

Similar compounds like 4-formylphenylboronic acid have been found to act as stabilizers and inhibitors for enzymes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through covalent bonding . The compound may induce changes in the target’s structure or function, affecting its activity.

Biochemical Pathways

Similar compounds have been found to be involved in various organic transformations . These transformations could potentially affect downstream biochemical pathways, leading to changes in cellular processes.

Result of Action

Based on the properties of similar compounds, it can be inferred that it may influence cellular processes by interacting with specific targets, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 5-(4-Formylphenyl)-2-formylphenol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with 5-(4-Formylphenyl)-2-formylphenol. For instance, covalent organic frameworks (COFs), which are similar structures, have been found to act as nanoreactors, providing a proper environment for reactants to interact .

properties

IUPAC Name |

4-(4-formylphenyl)-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBYWILPDWAYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685053 |

Source

|

| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Formylphenyl)-2-formylphenol | |

CAS RN |

1261930-12-4 |

Source

|

| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.